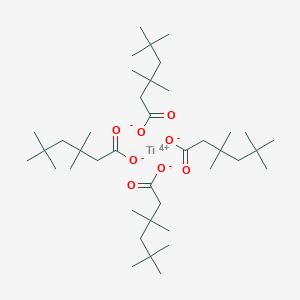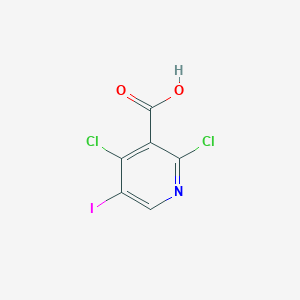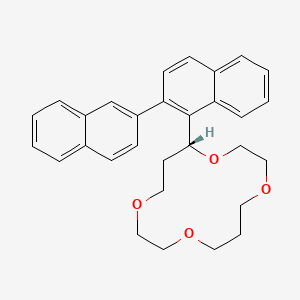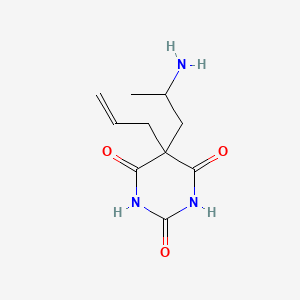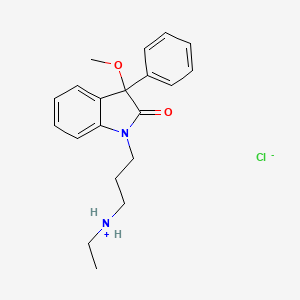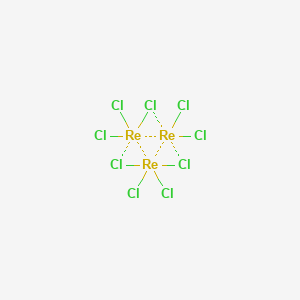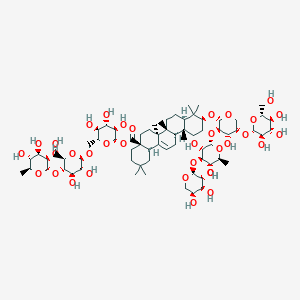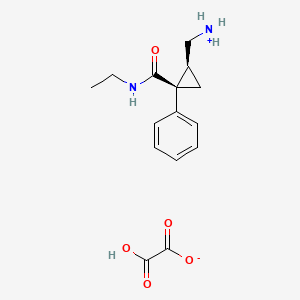
(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxalate salt through a reaction with oxalic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclopropanation step, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropane rings.
Biology: Its unique structure may make it a useful probe for studying biological processes involving cyclopropane-containing compounds.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring’s strain and reactivity could play a crucial role in these interactions, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds such as cyclopropanecarboxylic acid and its derivatives share structural similarities with (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate.
Aminomethyl compounds: Other aminomethyl-substituted compounds, such as aminomethylbenzoic acid, may exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is the combination of its cyclopropane ring, aminomethyl group, and oxalate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
105310-35-8 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
[(1S,2R)-2-(ethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11H,2,8-9,14H2,1H3,(H,15,16);(H,3,4)(H,5,6)/t11-,13+;/m1./s1 |
InChI Key |
DSSSJSMELQGRLL-YLAFAASESA-N |
Isomeric SMILES |
CCNC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
Canonical SMILES |
CCNC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


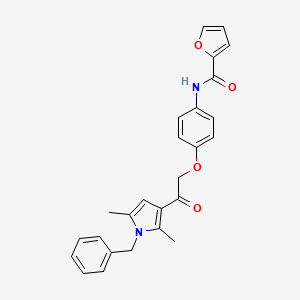
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
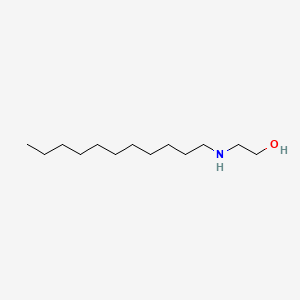
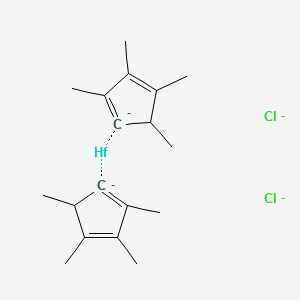


![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)
